molecular formula C12H8F5NO B12846289 7-Methoxy-8-(pentafluoroethyl)quinoline

7-Methoxy-8-(pentafluoroethyl)quinoline

Cat. No.: B12846289
M. Wt: 277.19 g/mol
InChI Key: ZYYNTZXKIQRMSP-UHFFFAOYSA-N
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Description

7-Methoxy-8-(pentafluoroethyl)quinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of a methoxy group at the 7th position and a pentafluoroethyl group at the 8th position on the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity. Green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-8-(pentafluoroethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nitric acid, bromine.

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-Methoxy-8-(pentafluoroethyl)quinoline involves its interaction with specific molecular targets and pathways. The methoxy and pentafluoroethyl groups enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases and kinases, which play crucial roles in cell division and signal transduction .

Comparison with Similar Compounds

    8-Methoxyquinoline: Lacks the pentafluoroethyl group, resulting in different chemical and biological properties.

    7-Methoxyquinoline: Lacks the pentafluoroethyl group, affecting its reactivity and applications.

    8-(Pentafluoroethyl)quinoline:

Uniqueness: 7-Methoxy-8-(pentafluoroethyl)quinoline is unique due to the combined presence of both methoxy and pentafluoroethyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its potential as a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C12H8F5NO

Molecular Weight

277.19 g/mol

IUPAC Name

7-methoxy-8-(1,1,2,2,2-pentafluoroethyl)quinoline

InChI

InChI=1S/C12H8F5NO/c1-19-8-5-4-7-3-2-6-18-10(7)9(8)11(13,14)12(15,16)17/h2-6H,1H3

InChI Key

ZYYNTZXKIQRMSP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=CC=N2)C=C1)C(C(F)(F)F)(F)F

Origin of Product

United States

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